molecular formula C16H19N5O2 B15038159 N-[N'-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide CAS No. 5804-35-3

N-[N'-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide

Cat. No.: B15038159
CAS No.: 5804-35-3
M. Wt: 313.35 g/mol
InChI Key: RVDUGCVJSCCYPU-UHFFFAOYSA-N
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Description

N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is a complex organic compound characterized by its intricate molecular structure. It contains 43 bonds, including 24 non-hydrogen bonds, 14 multiple bonds, and 11 aromatic bonds. The compound also features two six-membered rings and one ten-membered ring, making it a unique entity in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline coreThe final step involves the formation of the carbamimidoyl group under controlled conditions to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield quinazoline derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Industrially, it is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide include other quinazoline derivatives and guanidine derivatives. These compounds share structural similarities but differ in their functional groups and overall molecular architecture .

Uniqueness: What sets N-[N’-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide apart is its combination of a quinazoline core with a carbamimidoyl group, along with multiple methyl and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5804-35-3

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[N-acetyl-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C16H19N5O2/c1-8-6-9(2)14-13(7-8)10(3)17-15(20-14)21-16(18-11(4)22)19-12(5)23/h6-7H,1-5H3,(H2,17,18,19,20,21,22,23)

InChI Key

RVDUGCVJSCCYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(NC(=O)C)NC(=O)C)C)C

Origin of Product

United States

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